molecular formula C5H10O4 B14217933 [(1-Hydroxypropan-2-yl)oxy]acetic acid CAS No. 532927-06-3

[(1-Hydroxypropan-2-yl)oxy]acetic acid

Cat. No.: B14217933
CAS No.: 532927-06-3
M. Wt: 134.13 g/mol
InChI Key: NEHKSRUKLPVHHG-UHFFFAOYSA-N
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Description

[(1-Hydroxypropan-2-yl)oxy]acetic acid is a carboxylic acid derivative with the molecular formula C₅H₁₀O₄. Structurally, it consists of an acetic acid backbone substituted with a (1-hydroxypropan-2-yl)oxy group. This compound features a hydroxyl (-OH) group on the propane chain and a carboxylic acid (-COOH) group, enabling diverse interactions such as hydrogen bonding and coordination chemistry.

Properties

CAS No.

532927-06-3

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

2-(1-hydroxypropan-2-yloxy)acetic acid

InChI

InChI=1S/C5H10O4/c1-4(2-6)9-3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8)

InChI Key

NEHKSRUKLPVHHG-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

[(1-Hydroxypropan-2-yl)oxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1-Hydroxypropan-2-yl)oxy]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1-Hydroxypropan-2-yl)oxy]acetic acid involves its hydrolysis to form 1,2-propanediol and acetic acid. The ester linkage is cleaved by esterases, enzymes that catalyze the hydrolysis of esters. The resulting products can then participate in various metabolic pathways .

Comparison with Similar Compounds

Key Observations:

  • Functional Groups : The presence of -COOH in ASBB and [(1S,2R)-2-Hexylcyclopropyl]acetic acid enhances metal ion coordination, as seen in uranium sorption (e.g., ASBB achieves 97.8% U(VI) removal via -COO⁻ coordination) . In contrast, this compound’s -OH group may limit its sorption efficiency compared to -COOH-rich analogs.
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in [(1-Nitro-2-naphthyl)oxy]acetic acid) increase acidity and reactivity, while electron-donating groups (e.g., -OH in the target compound) reduce dissociation of -COOH .

Sorption Efficiency and pH Dependence

Parameter ASBB (Acetic Acid-Modified Biochar) This compound (Inferred)
Optimal pH for sorption 6.0 (97.8% U(VI) removal) Likely <6.0 (due to weaker -COOH dissociation)
Key Mechanism Monodentate coordination via -COO⁻ Hydrogen bonding or weak chelation via -OH
Sorption Capacity 10 mg/g (Uranium) Lower (no direct data; limited functional groups)

Note: ASBB’s superior performance is attributed to its high porosity and -COOH density, which facilitate rapid binding (equilibrium in 5 min) . The target compound’s lack of -COOH and reliance on -OH likely reduce its utility in heavy metal remediation.

Thermodynamic and Kinetic Properties

  • Kinetics : ASBB follows pseudo-second-order kinetics (R² >0.99), indicating chemisorption dominance . Similar acetic acid derivatives with -COOH groups exhibit faster sorption rates than hydroxylated analogs.
  • Thermodynamics : ASBB’s ΔG values (-18 to -22 kJ/mol) confirm spontaneous sorption . Compounds with -OH groups typically show less favorable ΔG due to weaker interactions.

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